molecular formula C11H16N2 B14733674 1,1-Dimethyl-2-(1-phenylpropan-2-ylidene)hydrazine CAS No. 4836-61-7

1,1-Dimethyl-2-(1-phenylpropan-2-ylidene)hydrazine

Cat. No.: B14733674
CAS No.: 4836-61-7
M. Wt: 176.26 g/mol
InChI Key: JCMHNJFHMZDLML-UHFFFAOYSA-N
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Description

1,1-Dimethyl-2-(1-phenylpropan-2-ylidene)hydrazine is a chemical compound with the molecular formula C11H16N2. This compound belongs to the class of hydrazones, which are characterized by the presence of the azomethine group (-NHN=). Hydrazones are known for their versatile applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethyl-2-(1-phenylpropan-2-ylidene)hydrazine typically involves the condensation reaction between a hydrazine derivative and a carbonyl compound. One common method is the reaction of 1-phenylpropan-2-one with 1,1-dimethylhydrazine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethyl-2-(1-phenylpropan-2-ylidene)hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazone group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce different hydrazine derivatives.

Scientific Research Applications

1,1-Dimethyl-2-(1-phenylpropan-2-ylidene)hydrazine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Dimethyl-2-(1-phenylpropan-2-ylidene)hydrazine involves its interaction with molecular targets and pathways. The compound can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, its hydrazone group can participate in redox reactions, affecting cellular functions and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Dimethyl-2-(1-phenylpropan-2-ylidene)hydrazine is unique due to its specific hydrazone structure, which imparts distinct chemical reactivity and biological activity. Its ability to form stable complexes with metal ions and participate in various chemical reactions makes it valuable in research and industrial applications .

Properties

CAS No.

4836-61-7

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

N-methyl-N-(1-phenylpropan-2-ylideneamino)methanamine

InChI

InChI=1S/C11H16N2/c1-10(12-13(2)3)9-11-7-5-4-6-8-11/h4-8H,9H2,1-3H3

InChI Key

JCMHNJFHMZDLML-UHFFFAOYSA-N

Canonical SMILES

CC(=NN(C)C)CC1=CC=CC=C1

Origin of Product

United States

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